Elmustin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Elmustine hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung von Alkylierungsmitteln und deren Reaktionen verwendet.

Biologie: Elmustine wird verwendet, um die Auswirkungen von Alkylierungsmitteln auf zelluläre Prozesse und DNA zu untersuchen.

Medizin: Es wird hauptsächlich in der Chemotherapie zur Behandlung von Hirntumoren und Hodgkin-Lymphomen eingesetzt.

Wirkmechanismus

Elmustine entfaltet seine Wirkung durch Alkylierung von DNA und RNA, was zur Bildung von Quervernetzungen und Strangbrüchen führt. Dies beeinträchtigt die Replikations- und Transkriptionsprozesse und führt letztendlich zum Zelltod. Elmustine ist zellzyklus-phasenunspezifisch, d. h. es kann auf Zellen in jedem Stadium des Zellzyklus wirken . Die primären molekularen Zielstrukturen sind die DNA-Basen, insbesondere Guanin, wo es Quervernetzungen an der O6-Position bildet .

Wirkmechanismus

Target of Action

Elmustine, also known as Hecnu, primarily targets DNA . DNA is the genetic material inside the cells that carries the instructions for the development, functioning, growth, and reproduction of all known organisms and many viruses .

Mode of Action

Elmustine is a highly lipophilic nitrosourea compound . It undergoes hydrolysis in vivo to form reactive metabolites . These metabolites cause alkylation and cross-linking of DNA (at the O6 position of guanine-containing bases) and RNA, thus inducing cytotoxicity . This interaction with its targets results in the disruption of DNA and RNA function, which in turn inhibits the replication of cancer cells .

Biochemical Pathways

It is known that the compound interferes with the function of dna and rna . This interference disrupts the normal cell cycle, leading to cell death

Pharmacokinetics

Elmustine is rapidly absorbed following oral administration, with peak plasma concentration usually attained within 1–6 hours . It is widely distributed in the body . The compound is highly lipid-soluble, which allows it to cross the blood-brain barrier, making it effective in treating brain tumors .

Result of Action

The molecular and cellular effects of Elmustine’s action primarily involve the disruption of DNA and RNA function, leading to cell death . By damaging the DNA and RNA of cancer cells, Elmustine prevents these cells from dividing and proliferating . This results in the slowing down of cancer progression .

Action Environment

It is known that the compound’s lipophilic nature allows it to cross the blood-brain barrier, which is a unique physiological environment This suggests that the compound’s action may be influenced by the specific environment in which it is deployed

Biochemische Analyse

Biochemical Properties

Elmustine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to alkylate DNA and RNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This interaction primarily occurs at the O6 position of guanine-containing bases, resulting in cytotoxicity. Elmustine also interacts with cellular proteins through carbamoylation, which modifies amino acids and affects protein function .

Cellular Effects

Elmustine exerts significant effects on various types of cells and cellular processes. It influences cell function by damaging DNA, which leads to cell cycle arrest and apoptosis. This compound affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting DNA and RNA synthesis. The cytotoxic effects of Elmustine are particularly pronounced in rapidly dividing cells, such as cancer cells .

Molecular Mechanism

The molecular mechanism of Elmustine involves its hydrolysis in vivo to form reactive metabolites. These metabolites cause alkylation and cross-linking of DNA and RNA, leading to cytotoxicity. Elmustine’s ability to create interstrand cross-links in DNA disrupts the replication process, ultimately resulting in cell death. Additionally, Elmustine inhibits several key enzymatic processes by carbamoylation of amino acids in proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Elmustine change over time. The compound is known for its stability and slow degradation, which allows for sustained cytotoxic effects. Long-term studies have shown that Elmustine can lead to persistent DNA damage and prolonged inhibition of cellular function. These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of Elmustine vary with different dosages in animal models. At lower doses, Elmustine can effectively inhibit tumor growth without causing significant toxicity. At higher doses, the compound can lead to adverse effects such as bone marrow suppression, gastrointestinal toxicity, and hepatotoxicity. These threshold effects highlight the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

Elmustine is involved in several metabolic pathways, including those that involve its hydrolysis to form reactive metabolites. These metabolites interact with enzymes and cofactors, leading to the alkylation and cross-linking of DNA and RNA. The compound’s effects on metabolic flux and metabolite levels are significant, as it disrupts normal cellular processes and leads to cytotoxicity .

Transport and Distribution

Elmustine is transported and distributed within cells and tissues through its high lipid solubility. This property allows the compound to cross the blood-brain barrier and accumulate in brain tissue. Elmustine interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues. This distribution is crucial for its effectiveness in treating brain tumors and other cancers .

Subcellular Localization

The subcellular localization of Elmustine is primarily within the nucleus, where it exerts its cytotoxic effects by alkylating DNA and RNA. The compound’s ability to create interstrand cross-links in DNA is facilitated by its localization to the nucleus. Additionally, Elmustine may undergo post-translational modifications that direct it to specific compartments or organelles, further enhancing its therapeutic effects .

Vorbereitungsmethoden

Elmustine kann durch einen mehrstufigen Prozess synthetisiert werden. Die Reaktion von 2-Chlorethylisocyanat mit aktiviertem Natriumazid ergibt 2-Chlorethylcarbamoylazid. Dieses Zwischenprodukt wird dann mit wasserfreiem Natriumacetat und Stickstofftetroxid in Tetrachlorkohlenstoff umgesetzt, um N-(2-Chlorethyl)-N-nitrosocarbamoylazid zu bilden. Schließlich wird diese Verbindung mit Ethanolamin in Isopropanol umgesetzt, um Elmustine zu erhalten .

Analyse Chemischer Reaktionen

Elmustine unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Elmustine kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um verschiedene Produkte zu erhalten.

Substitution: Elmustine kann Substitutionsreaktionen eingehen, insbesondere mit Nukleophilen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Natriumazid, Stickstofftetroxid und Ethanolamin. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Metaboliten und Derivate von Elmustine .

Vergleich Mit ähnlichen Verbindungen

Elmustine ist eng verwandt mit anderen Nitrosourea-Verbindungen wie Lomustin und Semustin. Diese Verbindungen haben ähnliche Wirkmechanismen und werden zur Behandlung ähnlicher Krebsarten eingesetzt. Elmustins einzigartige chemische Struktur ermöglicht es ihm, unterschiedliche pharmakokinetische Eigenschaften zu haben, wie z. B. eine höhere Lipophilie, die seine Fähigkeit zur Überwindung der Blut-Hirn-Schranke erhöht .

Ähnliche Verbindungen

- Lomustin

- Semustin

- Streptozotocin

Elmustins Einzigartigkeit liegt in seiner spezifischen chemischen Struktur, die ihm einzigartige pharmakokinetische Eigenschaften und therapeutische Anwendungen verleiht .

Eigenschaften

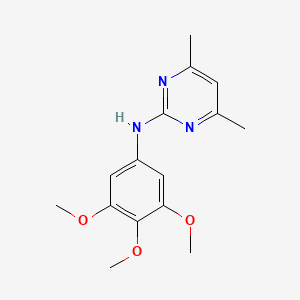

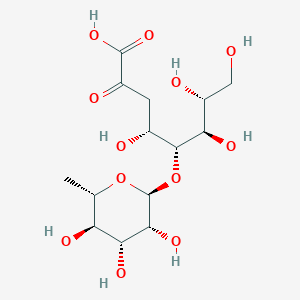

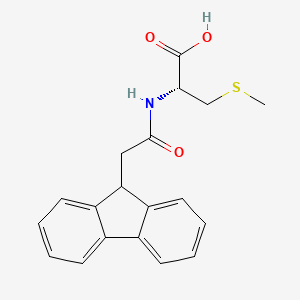

IUPAC Name |

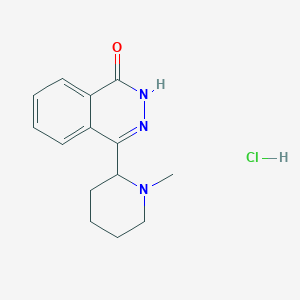

1-(2-chloroethyl)-3-(2-hydroxyethyl)-1-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN3O3/c6-1-3-9(8-12)5(11)7-2-4-10/h10H,1-4H2,(H,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZJEQBSODVMTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC(=O)N(CCCl)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209610 | |

| Record name | Elmustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60784-46-5 | |

| Record name | N-(2-Chloroethyl)-N′-(2-hydroxyethyl)-N-nitrosourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60784-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elmustine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060784465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hecnu | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Elmustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Elmustine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAT2FD82D7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.